Barium isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium isodecanoate is an organic compound with the molecular formula C20H38BaO4 and a molecular weight of 479.8 g/mol . It is also known by other names such as barium tert-decanoate and EINECS 282-740-6 . This compound is a barium salt of isodecanoic acid and is used in various industrial and research applications.
Vorbereitungsmethoden
Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ba(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]
In industrial production, the synthesis involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Barium isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and isodecanoic acid.
Substitution: this compound can participate in substitution reactions where the isodecanoate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Barium isodecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various organic reactions.
Biology: this compound is used in biological studies to investigate the effects of barium ions on biological systems.
Medicine: It is used in the formulation of certain pharmaceuticals and as a contrast agent in medical imaging.
Industry: This compound is used in the production of lubricants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of barium isodecanoate involves the release of barium ions (Ba²⁺) upon dissolution. These ions can interact with various molecular targets and pathways, including:
Ion Channels: Barium ions can block potassium channels, affecting cellular excitability and signaling.
Enzymes: Barium ions can inhibit certain enzymes by binding to their active sites.
Cell Membranes: Barium ions can alter membrane permeability and fluidity, affecting cellular functions
Vergleich Mit ähnlichen Verbindungen
Barium isodecanoate can be compared with other similar compounds such as:
Barium acetate: Similar in that it is also a barium salt, but it has different solubility and reactivity properties.
Barium stearate: Another barium salt with a longer carbon chain, used in different industrial applications.
Barium sulfate: Used primarily as a contrast agent in medical imaging, with different physical and chemical properties .
This compound is unique due to its specific molecular structure, which imparts distinct solubility and reactivity characteristics, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
84370-80-9 |
---|---|
Molekularformel |
C20H38BaO4 |
Molekulargewicht |
479.8 g/mol |
IUPAC-Name |
barium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
AOXBGOXQPKELGN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.